molecular formula C14H10ClNOS B12549886 N-(4-Chlorophenyl)-alpha-oxobenzenethioacetamide

N-(4-Chlorophenyl)-alpha-oxobenzenethioacetamide

Cat. No.: B12549886
M. Wt: 275.8 g/mol
InChI Key: CKOWZEMRRZJACM-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-alpha-oxobenzenethioacetamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a 4-chlorophenyl group attached to an alpha-oxobenzenethioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-alpha-oxobenzenethioacetamide typically involves the reaction of 4-chlorobenzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-alpha-oxobenzenethioacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

N-(4-Chlorophenyl)-alpha-oxobenzenethioacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-alpha-oxobenzenethioacetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • N-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
  • N-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

N-(4-Chlorophenyl)-alpha-oxobenzenethioacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its thioamide group allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H10ClNOS

Molecular Weight

275.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-oxo-2-phenylethanethioamide

InChI

InChI=1S/C14H10ClNOS/c15-11-6-8-12(9-7-11)16-14(18)13(17)10-4-2-1-3-5-10/h1-9H,(H,16,18)

InChI Key

CKOWZEMRRZJACM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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